molecular formula C16H18BrF3N6O2 B10966208 4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10966208
M. Wt: 463.25 g/mol
InChI Key: HCPNGHVTRZVYTO-UHFFFAOYSA-N
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Description

4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the bromine and trifluoromethyl groups: These groups can be introduced via electrophilic substitution reactions using reagents such as bromine and trifluoromethyl iodide.

    Cyclopropyl group addition: This step involves the use of cyclopropyl bromide in a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine and trifluoromethyl groups, potentially leading to the formation of dehalogenated or defluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and bromine groups but lacks the pyrazole ring and cyclopropyl group.

    3-(4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the amide.

Uniqueness

The uniqueness of 4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18BrF3N6O2

Molecular Weight

463.25 g/mol

IUPAC Name

4-[3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H18BrF3N6O2/c1-2-25-7-9(12(23-25)15(21)28)22-10(27)5-6-26-13(8-3-4-8)11(17)14(24-26)16(18,19)20/h7-8H,2-6H2,1H3,(H2,21,28)(H,22,27)

InChI Key

HCPNGHVTRZVYTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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